3-[(Butoxycarbonyl)amino]phenyl carbonochloridate
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Overview
Description
3-[(Butoxycarbonyl)amino]phenyl carbonochloridate is a chemical compound used primarily in organic synthesis. It is known for its role as a protecting group for amines, which is essential in the synthesis of peptides and other complex organic molecules. The compound’s structure includes a butoxycarbonyl group attached to an amino phenyl carbonochloridate, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butoxycarbonyl)amino]phenyl carbonochloridate typically involves the reaction of 3-amino phenyl carbonochloridate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(Butoxycarbonyl)amino]phenyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonochloridate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the butoxycarbonyl protecting group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or other strong bases can facilitate the hydrolysis of the compound.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
3-[(Butoxycarbonyl)amino]phenyl carbonochloridate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drug candidates by protecting functional groups during multi-step synthesis processes.
Mechanism of Action
The mechanism of action of 3-[(Butoxycarbonyl)amino]phenyl carbonochloridate involves the formation of a stable carbamate protecting group. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, resulting in the protected amine. The Boc group can be removed under acidic conditions, leading to the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl (Boc) Protecting Group: Similar to 3-[(Butoxycarbonyl)amino]phenyl carbonochloridate, the Boc group is widely used for protecting amines in organic synthesis.
Carbobenzoxy (Cbz) Protecting Group: Another common protecting group for amines, which can be removed by catalytic hydrogenation.
Uniqueness
This compound is unique due to its specific structure, which allows for selective protection and deprotection of amines under mild conditions. This selectivity and stability make it a valuable reagent in complex synthetic processes.
Properties
CAS No. |
61147-53-3 |
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Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
[3-(butoxycarbonylamino)phenyl] carbonochloridate |
InChI |
InChI=1S/C12H14ClNO4/c1-2-3-7-17-12(16)14-9-5-4-6-10(8-9)18-11(13)15/h4-6,8H,2-3,7H2,1H3,(H,14,16) |
InChI Key |
HHRMFGFZHQGOGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=CC=C1)OC(=O)Cl |
Origin of Product |
United States |
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